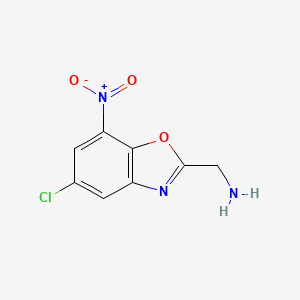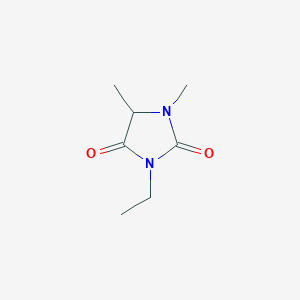
2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C7H6F4N. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine typically involves the reaction of 5-fluoropyridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate, 2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone, is then subjected to reductive amination using an amine source like ammonia or a primary amine, along with a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles like hydroxide, alkoxide, or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Alkoxides (RO-), Amines (RNH2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Hydroxylated, Alkoxylated, Aminated derivatives
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate enzymatic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-fluoropyridin-3-yl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H6F4N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
CNFLMIBXGYGIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)

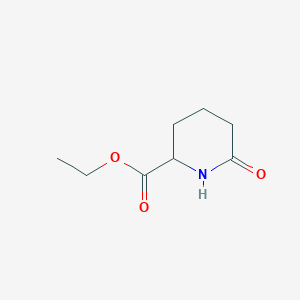
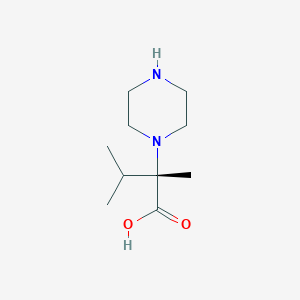

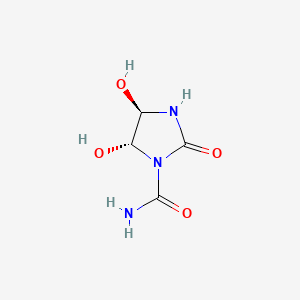
![5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B15199776.png)





